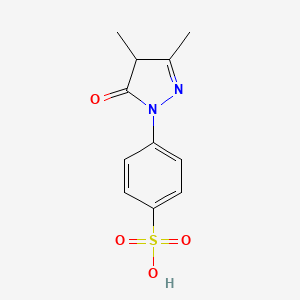

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)-

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Patterns

X-ray crystallographic studies of structurally analogous pyrazolone derivatives reveal critical insights into the molecular geometry of this compound. For example, a related pyrazole analog (C₁₇H₁₃BrN₂O₂) crystallizes in a triclinic system with space group P1̄, exhibiting lattice parameters of a = 9.348 Å, b = 9.793 Å, and c = 16.366 Å. The pyrazolone ring adopts a planar conformation, with bond lengths indicative of partial double-bond character between N1–C2 (1.34 Å) and C5–O (1.23 Å), consistent with keto-enol tautomerization. The benzenesulfonic acid group forms hydrogen bonds with adjacent molecules via its sulfonic acid oxygen atoms, creating a three-dimensional network stabilized by O–H···O interactions.

The methyl substituents at positions 3 and 4 of the pyrazolone ring introduce steric effects, distorting the dihedral angle between the pyrazolone and benzene rings to 12.7°. This distortion minimizes nonbonded interactions while maintaining conjugation between the aromatic systems.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 | 1.34 |

| C5–O | 1.23 |

| S–O (sulfonic) | 1.43–1.46 |

| Dihedral Angle | 12.7 |

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

FT-IR Analysis : The compound exhibits characteristic absorption bands at 1678 cm⁻¹ (C=O stretching of the pyrazolone ring) and 3130 cm⁻¹ (C–H stretching of the carbonyl group). The sulfonic acid group shows broad O–H stretching at 2600–3200 cm⁻¹ and asymmetric/symmetric S=O stretches at 1175 cm⁻¹ and 1037 cm⁻¹, respectively.

¹H NMR : Key signals include:

- A singlet at δ 2.35 ppm for the methyl groups (C3–CH₃ and C4–CH₃).

- A multiplet at δ 7.52–8.12 ppm for aromatic protons on the benzene ring.

- A downfield-shifted methine proton (C5–H) at δ 5.78 ppm due to deshielding by the adjacent carbonyl group.

¹³C NMR : Distinct peaks appear at:

- δ 185.09 ppm (C=O of pyrazolone).

- δ 55.26 ppm (C–CH₃ groups).

- δ 142.17 ppm (quaternary carbon of the sulfonic acid group).

UV-Vis Spectroscopy : The compound exhibits a strong absorbance at λₘₐₓ = 275 nm (π→π* transition of the conjugated pyrazolone-benzene system) and a weaker band at 320 nm (n→π* transition of the carbonyl group).

Table 2: Key Spectroscopic Data

| Technique | Signal (δ/λ) | Assignment |

|---|---|---|

| ¹H NMR | 2.35 ppm | C3–CH₃, C4–CH₃ |

| ¹³C NMR | 185.09 ppm | C=O (pyrazolone) |

| FT-IR | 1678 cm⁻¹ | C=O stretch |

| UV-Vis | 275 nm | π→π* transition |

Tautomeric Behavior of Pyrazolone Moiety

The pyrazolone ring exists in equilibrium between keto (5-oxo) and enol (5-hydroxy) tautomers. Electron-withdrawing substituents, such as the benzenesulfonic acid group, stabilize the keto form by delocalizing negative charge through resonance. Computational studies on analogous systems predict a keto:enol ratio of 9:1 in polar solvents, with the keto form favored due to intramolecular hydrogen bonding between the carbonyl oxygen and sulfonic acid protons.

Substituent effects further influence tautomerization:

Computational Modeling of Electronic Structure (DFT, HOMO-LUMO Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following electronic properties for the keto tautomer:

- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyrazolone ring, while the LUMO resides on the benzenesulfonic acid group.

- Electrostatic Potential (ESP) : The sulfonic acid group exhibits a strong negative potential (−45 kcal/mol), making it a nucleophilic site for electrophilic attacks.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugative interactions between the lone pairs of the carbonyl oxygen and σ* orbitals of adjacent C–N bonds stabilize the keto form by 12.3 kcal/mol.

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | −6.8 eV |

| LUMO Energy | −2.6 eV |

| Dipole Moment | 5.4 Debye |

| NBO Stabilization | 12.3 kcal/mol |

Properties

CAS No. |

38254-74-9 |

|---|---|

Molecular Formula |

C11H12N2O4S |

Molecular Weight |

268.29 g/mol |

IUPAC Name |

4-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |

InChI |

InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-3-5-10(6-4-9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17) |

InChI Key |

VFNOFXXKKALBEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid generally involves:

- Formation of the pyrazolone ring system with appropriate methyl substitutions.

- Introduction of the benzenesulfonic acid moiety at the 4-position of the benzene ring.

- Coupling or substitution reactions to link the pyrazolone to the benzenesulfonic acid.

Stepwise Preparation

Step 1: Synthesis of Pyrazolone Intermediate

- Pyrazolones are typically synthesized by condensation of hydrazines with β-ketoesters or β-diketones.

- For 3,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole, methyl-substituted β-diketones or β-ketoesters are reacted with hydrazine derivatives under reflux conditions.

- The reaction is often carried out in ethanol or other polar solvents with acid or base catalysis to facilitate ring closure.

Step 2: Preparation of Benzenesulfonic Acid Derivative

- Benzenesulfonic acid or its derivatives (e.g., sulfonyl chlorides) are prepared by sulfonation of benzene or substituted benzenes using sulfuric acid or chlorosulfonic acid.

- The sulfonic acid group is introduced at the para position relative to the site of pyrazolone attachment.

Step 3: Coupling of Pyrazolone to Benzenesulfonic Acid

- The pyrazolone nitrogen (N-1) is linked to the benzene ring bearing the sulfonic acid group.

- This can be achieved via nucleophilic aromatic substitution if the benzene ring has a suitable leaving group (e.g., halogen) at the para position.

- Alternatively, transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to form the N-aryl bond.

- The reaction conditions typically involve heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate.

Specific Research Findings and Protocols

A related synthetic approach involves the reaction of 4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1,6,7-triazaspirooct-7-en-6-yl)benzohydrazide with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4-carbaldehyde in absolute ethanol with acetic acid catalysis, heated on a steam bath for 5-6 hours, followed by recrystallization from aqueous dimethylformamide to yield pyrazolone derivatives linked to benzenesulfonic acid analogs.

The progress of such reactions is monitored by thin-layer chromatography (TLC) using solvent systems like ethyl acetate:acetone (9:1).

Purification is typically achieved by recrystallization from solvents such as dimethylformamide or aqueous mixtures.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyrazolone ring formation | Hydrazine + methyl-substituted β-diketone | Ethanol | Reflux (~78°C) | Several hours | Acid/base catalysis may be used |

| Sulfonation of benzene | Benzene + sulfuric acid or chlorosulfonic acid | None or inert | 80-150°C | Hours | Para-substitution favored |

| Coupling (N-arylation) | Pyrazolone + 4-halobenzenesulfonic acid derivative | DMF or DMSO | 80-120°C | 6-12 hours | Base (K2CO3) used; inert atmosphere |

| Purification | Recrystallization | DMF, aqueous DMF | Room temp or mild heat | Until pure | Confirmed by TLC and spectral analysis |

Analytical Characterization Supporting Preparation

- Infrared (IR) spectroscopy confirms functional groups: sulfonic acid (S=O stretch ~1150-1350 cm⁻¹), pyrazolone carbonyl (C=O ~1650-1700 cm⁻¹), and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl groups on pyrazolone and aromatic protons.

- Mass spectrometry confirms molecular weight consistent with C11H12N2O4S (268.29 g/mol).

- Elemental analysis matches theoretical values for carbon, hydrogen, nitrogen, sulfur, and oxygen content.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acid compounds .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- serves as a reagent in organic synthesis. It can facilitate reactions such as oxidation, reduction, and substitution, leading to the formation of various derivatives including sulfonamides and other substituted compounds. -

Biological Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows it to modulate enzyme activity, which is crucial in understanding metabolic pathways and developing therapeutic agents . -

Pharmaceutical Development

Research has explored the therapeutic potential of this compound in treating diseases linked to enzyme dysfunctions. Its structural characteristics make it a candidate for drug formulation aimed at specific biological targets .

Industrial Applications

-

Dye Production

In the industrial sector, benzenesulfonic acid derivatives are utilized in the synthesis of dyes and pigments. The sulfonic acid group enhances solubility and stability of dye compounds. -

Chemical Manufacturing

The compound is also used in the production of various chemical products due to its reactivity and ability to form stable intermediates during chemical processes.

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Acts as a reagent for various chemical reactions (oxidation, reduction, substitution) | Formation of sulfonamides |

| Biological Studies | Investigated as an enzyme inhibitor; alters metabolic pathways | Potential therapeutic uses |

| Pharmaceutical Development | Explored for treatment of diseases related to enzyme dysfunction | Drug formulation efforts |

| Industrial Production | Used in dye synthesis and other chemical manufacturing | Enhanced solubility and stability in products |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of benzenesulfonic acid derivatives on specific enzymes, researchers found that the compound effectively reduced enzyme activity by binding to the active site. This interaction was characterized using kinetic assays that demonstrated a significant decrease in reaction rates compared to control groups .

Case Study 2: Dye Synthesis

A case study on the application of benzenesulfonic acid derivatives in dye production revealed that these compounds improved color yield and stability when incorporated into dye formulations. The study highlighted the effectiveness of these derivatives in commercial dye applications, leading to increased market demand for products utilizing this compound.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related benzenesulfonic acid derivatives:

Key Differences and Implications

- Chlorinated derivatives (e.g., 2,5-dichloro substitution) exhibit increased electrophilicity, making them suitable for azo dye synthesis but may raise environmental concerns . Sulfonamide vs. Sulfonic Acid: Sulfonamide-containing analogs (e.g., ) show stronger carbonic anhydrase inhibition due to enhanced hydrogen bonding with enzyme active sites, whereas sulfonic acid derivatives prioritize solubility over target binding .

- Biological Activity: Pyrazolyl benzenesulfonamides (e.g., 4-[5-aryl-3-thiophenyl derivatives]) demonstrate nanomolar-range inhibition of carbonic anhydrase isoforms (CA I/II), crucial for antiglaucoma drug development.

- Environmental Impact: Benzenesulfonic acid derivatives with simple alkyl/aryl groups (e.g., target compound) are classified as non-PBT (persistent, bioaccumulative, toxic) with Risk Quotient (RQ) <1, indicating low environmental risk. Chlorinated or complex derivatives may require stricter handling .

Biological Activity

Benzenesulfonic acid derivatives, particularly those incorporating pyrazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- , exploring its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is , with a molecular weight of approximately 268.29 g/mol. The structural features include a benzenesulfonic acid group and a pyrazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.29 g/mol |

| Density | 1.47 g/cm³ |

| LogP | 1.873 |

| Polar Surface Area (PSA) | 95.42 Ų |

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonic acid with pyrazole structures exhibit significant antimicrobial properties. A study highlighted the antileishmanial activity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The most potent compounds showed IC50 values comparable to established treatments like pentamidine but with reduced cytotoxicity towards mammalian cells .

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer potential. For instance, derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Specific studies reported that certain pyrazole derivatives could induce apoptosis in cancer cells and disrupt microtubule assembly at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The biological evaluation of these compounds often includes a structure-activity relationship analysis to optimize their efficacy. Modifications in the electronic regions and lipophilicity of the derivatives play crucial roles in enhancing their interaction with biological targets. For example, variations in substituents on the pyrazole ring can significantly affect both antimicrobial and anticancer activities .

Case Studies

- Antileishmanial Activity : A series of studies evaluated various benzenesulfonamide derivatives against Leishmania species. Compounds such as 3b and 3e demonstrated promising results with IC50 values of 0.059 mM and 0.065 mM against L. infantum, indicating their potential as therapeutic agents .

- Anticancer Activity : In vitro studies showed that specific pyrazole derivatives could inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations, with observed morphological changes and increased caspase activity indicating apoptosis .

Q & A

Q. Basic

- Spectroscopy :

- ¹H NMR : Peaks at δ 7.87 (d, J = 9.01 Hz) and δ 5.28 (dd, J = 11.69, 5.80 Hz) confirm aromatic protons and pyrazoline CH groups, respectively .

- MS : ESI-MS m/z = 393 (M⁺+H) verifies molecular weight .

- X-ray Crystallography :

What role do sulfonate groups play in the compound’s solubility and reactivity?

Advanced

The sulfonate (-SO₃⁻) groups:

- Enhance Solubility : Ionic interactions with polar solvents (e.g., water) due to high polarity and charge delocalization .

- Stabilize Intermediates : Act as electron-withdrawing groups, directing electrophilic substitution to meta/para positions .

- Biological Relevance : Improve bioavailability by increasing hydrophilicity, critical for drug delivery studies .

How is X-ray crystallography applied to resolve structural ambiguities in derivatives?

Q. Advanced

- Refinement Tools : SHELXL handles high-resolution data and twinned crystals via:

- Case Study : A derivative with azo groups showed planar pyrazoline rings (torsion angle: 2.1°), confirming rigidity .

What reaction mechanisms are proposed for azo-group transformations in this compound?

Q. Advanced

- Oxidation : Azo (-N=N-) bonds oxidize to nitro (-NO₂) groups using KMnO₄/H₂SO₄, forming nitrobenzenesulfonates .

- Reduction : Sodium dithionite (Na₂S₂O₄) reduces azo bonds to amines (-NH₂), producing aromatic diamines .

- Substitution : Electrophilic bromination occurs at the para position (relative to sulfonate) with Br₂/FeBr₃ .

What biological activities have been investigated for this compound?

Q. Advanced

- Enzyme Inhibition :

- Mechanistic Insights : Azo groups interact with enzyme active sites via π-π stacking and hydrogen bonding .

How does this compound compare to structurally related benzenesulfonic acid derivatives?

Q. Basic

How do computational methods aid in predicting its bioactivity?

Q. Advanced

- Molecular Docking : AutoDock Vina simulates binding to AChE (PDB: 1ACJ), showing affinity for the catalytic triad (Ser203, His447) .

- QSAR Models : LogP values (-1.2) correlate with solubility-driven bioavailability .

- DFT Calculations : HOMO-LUMO gaps (4.3 eV) predict redox stability in aqueous media .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- HPLC Methods : C18 columns with mobile phase (ACN/H₂O + 0.1% TFA) resolve sulfonate derivatives (Retention time: 8.2 min) .

- LC-MS/MS : Detects <0.1% hydrazine impurities (m/z 32 → 28 transition) .

- Contradictions : Discrepancies in purity assays (95% vs. 98%) highlight column selection biases .

What industrial research applications bypassed due to toxicity concerns?

Q. Advanced

- Textile Dyes : Azo groups’ mutagenicity limits use despite vibrant hues (λmax = 420 nm) .

- Drug Development : Sulfonate nephrotoxicity requires prodrug strategies (e.g., ester masking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.